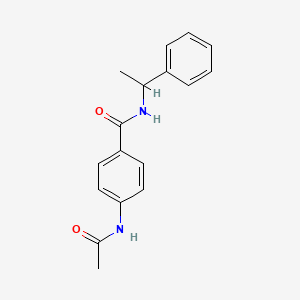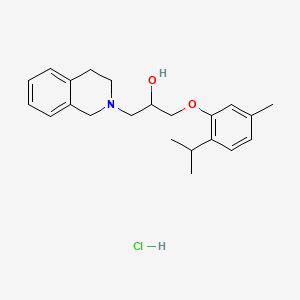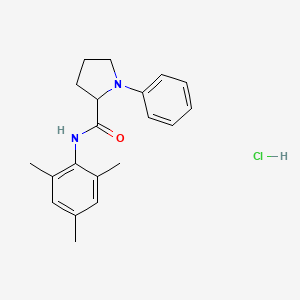
1-phenyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide;hydrochloride is a compound that belongs to the class of carboxamides. Carboxamides are significant in organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and various bioactive products with anticancer, antifungal, and antibacterial properties . This compound is particularly interesting due to its unique structure, which includes a pyrrolidine ring and a phenyl group, making it a valuable target for research and industrial applications.
Preparation Methods
The synthesis of 1-phenyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide;hydrochloride can be achieved through several methods:
Chemical Reactions Analysis
1-phenyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-phenyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-phenyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-phenyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide;hydrochloride can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-phenyl-N-(2,4,6-trimethylphenyl)cyclopentane-1-carboxamide and N,N’-Bis(2,4,6-trimethoxyphenyl)oxalamide share structural similarities
Uniqueness: The presence of the pyrrolidine ring and the specific substitution pattern on the phenyl group make this compound unique.
Properties
IUPAC Name |
1-phenyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O.ClH/c1-14-12-15(2)19(16(3)13-14)21-20(23)18-10-7-11-22(18)17-8-5-4-6-9-17;/h4-6,8-9,12-13,18H,7,10-11H2,1-3H3,(H,21,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCOUGYIVJVVCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2CCCN2C3=CC=CC=C3)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[6-amino-5-cyano-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl 2-thiophenecarboxylate](/img/structure/B5175888.png)
![2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B5175897.png)
![2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-(2-methoxyethyl)acetamide](/img/structure/B5175908.png)
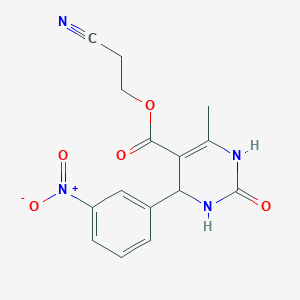
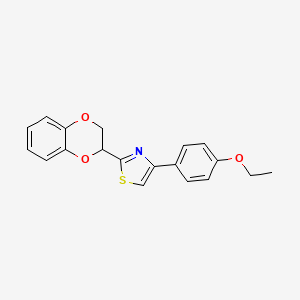
![3-[2-(4-bromophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5175938.png)
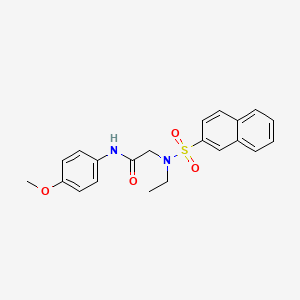
![2-[(4-benzyl-1-piperazinyl)methyl]-N-(3-isopropoxypropyl)-1,3-oxazole-4-carboxamide](/img/structure/B5175951.png)
![N'-[2-(4-chlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5175952.png)
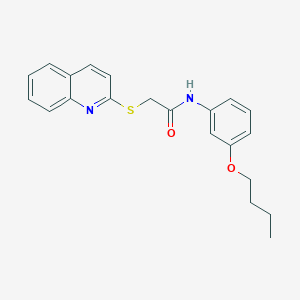
![Methyl 2-({[5-chloro-2-(ethylthio)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B5175964.png)

